molecular formula C10H18N2OS B8792613 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl

4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl

Cat. No.: B8792613
M. Wt: 214.33 g/mol
InChI Key: XMNKCZZGBMOWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl is a stable organic free radical compound. It is known for its unique structure, which includes an isothiocyanate group attached to a tetramethylpiperidine ring with an oxyl radical. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Reduction: It can be reduced to its corresponding hydroxylamine derivative.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite (NaClO) and sodium bromide (NaBr) in the presence of a catalytic amount of the compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.

Major Products

Scientific Research Applications

4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl has a wide range of applications in scientific research:

    Chemistry: It is used as a spin label in electron spin resonance (ESR) spectroscopy to study molecular dynamics and interactions.

    Biology: It is employed in the labeling of biomolecules for studying protein-protein interactions and conformational changes.

    Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent due to its radical scavenging properties.

    Industry: It is used in the development of organic radical batteries and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl involves its ability to act as a stable free radical. It can interact with other radicals and reactive species, thereby stabilizing them and preventing unwanted side reactions. The isothiocyanate group allows it to form covalent bonds with nucleophiles, making it useful in labeling and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Similar in structure but contains a hydroxyl group instead of an isothiocyanate group.

    2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO): A widely used nitroxide radical with similar applications but lacks the isothiocyanate functionality.

    4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Contains a methoxy group, offering different reactivity and applications.

Uniqueness

4-Isothiocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl is unique due to its isothiocyanate group, which provides additional reactivity and versatility in chemical modifications and labeling applications. This makes it particularly valuable in fields requiring precise molecular interactions and modifications.

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

1-hydroxy-4-isothiocyanato-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C10H18N2OS/c1-9(2)5-8(11-7-14)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3

InChI Key

XMNKCZZGBMOWFO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)N=C=S)C

Origin of Product

United States

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